2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide
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Overview
Description
2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide is an organic compound with a complex structure that includes an acetyl group, a methoxyphenyl group, and a dimethylbutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide typically involves multiple steps, including the formation of the acetyl group, the introduction of the methoxyphenyl group, and the formation of the dimethylbutenamide moiety. Common synthetic routes may involve the use of reagents such as acetyl chloride, methoxybenzene, and dimethylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-3-(2-hydroxyphenyl)-N,N-dimethylbut-2-enamide
- 2-acetyl-3-(2-chlorophenyl)-N,N-dimethylbut-2-enamide
- 2-acetyl-3-(2-nitrophenyl)-N,N-dimethylbut-2-enamide
Uniqueness
2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and interactions with specific molecular targets, distinguishing it from other similar compounds with different substituents.
Properties
CAS No. |
827574-27-6 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-acetyl-3-(2-methoxyphenyl)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C15H19NO3/c1-10(12-8-6-7-9-13(12)19-5)14(11(2)17)15(18)16(3)4/h6-9H,1-5H3 |
InChI Key |
JXQGAXDOLRYXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)N(C)C)C1=CC=CC=C1OC |
Origin of Product |
United States |
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